molecular formula C16H18N2O B15076243 1-(4-Ethylphenyl)-3-(3-methylphenyl)urea

1-(4-Ethylphenyl)-3-(3-methylphenyl)urea

Cat. No.: B15076243
M. Wt: 254.33 g/mol
InChI Key: WBBYVDONXFRTPS-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-3-(3-methylphenyl)urea is an organic compound belonging to the class of ureas It is characterized by the presence of two aromatic rings substituted with ethyl and methyl groups, respectively, and connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylphenyl)-3-(3-methylphenyl)urea typically involves the reaction of 4-ethylphenyl isocyanate with 3-methylaniline. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to proceed efficiently. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylphenyl)-3-(3-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(4-Ethylphenyl)-3-(3-methylphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-3-(3-methylphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-(4-Methylphenyl)-3-(3-methylphenyl)urea
  • 1-(4-Ethylphenyl)-3-(4-methylphenyl)urea
  • 1-(4-Ethylphenyl)-3-(3-ethylphenyl)urea

Uniqueness: 1-(4-Ethylphenyl)-3-(3-methylphenyl)urea is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups provides a distinct steric and electronic environment, differentiating it from other similar compounds.

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

1-(4-ethylphenyl)-3-(3-methylphenyl)urea

InChI

InChI=1S/C16H18N2O/c1-3-13-7-9-14(10-8-13)17-16(19)18-15-6-4-5-12(2)11-15/h4-11H,3H2,1-2H3,(H2,17,18,19)

InChI Key

WBBYVDONXFRTPS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C

Origin of Product

United States

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